DL-Phenylalanine, N-(dichloroacetyl)-
Description
Contextualizing DL-Phenylalanine, N-(dichloroacetyl)- within Contemporary Biochemical Investigations
In modern biochemical research, derivatives of amino acids are widely studied for their potential biological activities and as intermediates in the synthesis of more complex molecules. While specific research on the biochemical effects of N-(dichloroacetyl)-DL-phenylalanine is not extensively documented in publicly available literature, the broader class of N-chloroacetylated amino acids is recognized for its utility. For instance, N-chloroacetyl-DL-phenylalanine is noted as a phenylalanine derivative. medchemexpress.com
The introduction of a chloroacetyl group can serve as a reactive handle for further chemical modifications, making these compounds valuable building blocks in medicinal chemistry and drug discovery. They are often used in the synthesis of peptides and other pharmacologically relevant compounds. medchemexpress.com The parent molecule, DL-phenylalanine, is a racemic mixture of D-phenylalanine and L-phenylalanine, both of which have distinct biological roles. nih.gov D-amino acids, for example, are known to be key constituents in the peptidoglycan of bacterial cell walls. nih.gov
Historical Overview of Research into DL-Phenylalanine, N-(dichloroacetyl)- and Related Dichloroacetylated Compounds
The study of dichloroacetylated compounds has a notable history, particularly in the field of agricultural chemistry. Research into chloroacetamide herbicides began in the mid-20th century, leading to the discovery and development of a major class of herbicides. cambridge.org A significant development in this area was the introduction of dichloroacetamide "safeners." These compounds, when used in conjunction with chloroacetamide herbicides, selectively protect crops from herbicide injury. nih.gov
The mechanism of these safeners involves the induction of detoxification pathways in the protected plant, often involving glutathione (B108866) S-transferases. This historical context of dichloroacetamides in agriculture, while not directly involving N-(dichloroacetyl)-DL-phenylalanine, highlights the long-standing scientific interest in the biological effects of compounds containing the dichloroacetyl moiety.
The synthesis of N-chloroacetyl-DL-phenylalanine has been described, involving the reaction of phenylalanine with chloroacetyl chloride in an organic solvent like ethyl acetate. chemicalbook.com This straightforward synthetic route makes the compound accessible for research purposes.
Data Tables
Table 1: Chemical Properties of N-chloroacetyl-DL-phenylalanine
| Property | Value | Source |
| CAS Number | 7765-11-9 | chemicalbook.com |
| Molecular Formula | C₁₁H₁₂ClNO₃ | chemicalbook.com |
| Molecular Weight | 241.67 g/mol | chemicalbook.com |
| Physical State | Crystalline solid | chembk.com |
| Solubility | Soluble in ether and methanol | chembk.com |
| Predicted XlogP | 1.2 | uni.lu |
Table 2: Synthesis of N-chloroacetyl-DL-phenylalanine
| Reactants | Reagents | Conditions | Yield | Source |
| Phenylalanine, Chloroacetyl chloride | Ethyl acetate | Reflux | 87% | chemicalbook.com |
Structure
2D Structure
Properties
CAS No. |
21231-79-8 |
|---|---|
Molecular Formula |
C11H11Cl2NO3 |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2-[(2,2-dichloroacetyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-9(13)10(15)14-8(11(16)17)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,14,15)(H,16,17) |
InChI Key |
DQUUPSCLZCPYKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)Cl |
Other CAS No. |
21231-79-8 |
Synonyms |
N-dichloroacetyl-DL-phenylalanine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Dl Phenylalanine, N Dichloroacetyl
Established Synthetic Pathways for DL-Phenylalanine, N-(dichloroacetyl)-
The primary and most established method for synthesizing N-acylated amino acids, including DL-Phenylalanine, N-(dichloroacetyl)-, is the direct acylation of the parent amino acid. This reaction, a variation of the Schotten-Baumann reaction, involves treating DL-phenylalanine with a suitable acylating agent, in this case, dichloroacetyl chloride or a related derivative.
The reaction is typically carried out in a suitable solvent system that allows for the dissolution or suspension of the starting amino acid. Anhydrous conditions are often preferred to prevent hydrolysis of the highly reactive acyl chloride. A base is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the N-acylated product. The general scheme for this synthesis involves the nucleophilic attack of the amino group of phenylalanine on the electrophilic carbonyl carbon of the dichloroacetyl chloride.
A common example of a related synthesis is the reaction of phenylalanine with chloroacetyl chloride to yield N-chloroacetylphenylalanine. chemicalbook.com This established procedure can be directly adapted for the synthesis of the dichloroacetyl derivative.
Table 1: Reactants and Conditions for Established Synthesis
| Reactant | Role | Key Considerations |
|---|---|---|
| DL-Phenylalanine | Starting amino acid | The substrate providing the core amino acid structure. |
| Dichloroacetyl chloride | Acylating agent | Highly reactive; must be handled under anhydrous conditions. |
| Solvent (e.g., Ethyl acetate, Water) | Reaction medium | Choice depends on the specific reaction conditions and base used. |
Following the reaction, the product, DL-Phenylalanine, N-(dichloroacetyl)-, is typically isolated and purified using standard laboratory techniques such as filtration, recrystallization, and chromatography to yield the final compound.
Novel Approaches in DL-Phenylalanine, N-(dichloroacetyl)- Synthesis
While direct acylation remains a robust method, modern synthetic chemistry offers novel approaches that could be applied to the synthesis of DL-Phenylalanine, N-(dichloroacetyl)-. These methods often provide advantages in terms of reaction time, yield, and environmental impact.
One such approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reactants. researchgate.net For the synthesis of N-acylated amino acids, this can lead to shorter reaction times and potentially higher yields compared to conventional heating methods. researchgate.net The esterification of N-acetyl-L-phenylalanine has been successfully demonstrated using microwave irradiation, highlighting the potential of this technology for modifying phenylalanine derivatives. researchgate.net
Another innovative strategy involves visible-light-mediated photoredox catalysis . This technique uses light energy to drive chemical transformations and has been employed for the preparation of phenylalanine analogues through the α-alkylation of N-aryl glycines. researchgate.net While this specific example focuses on alkylation, the principles of photoredox catalysis could be adapted for acylation reactions, offering a mild and efficient alternative to traditional methods.
Strategies for Stereoselective Synthesis of N-(dichloroacetyl)-phenylalanine Enantiomers
The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the stereoselective synthesis of the individual D- and L-enantiomers of N-(dichloroacetyl)-phenylalanine is of significant interest. Several strategies can be employed to achieve this.
Enzymatic resolution is a powerful technique that utilizes the stereospecificity of enzymes. For instance, Phenylalanine Ammonia Lyases (PAL) can be used in a chemoenzymatic cascade process to synthesize substituted D-phenylalanines with high optical purity from cinnamic acids. nih.gov This approach could potentially be adapted to produce the D- or L-enantiomer of N-(dichloroacetyl)-phenylalanine.
Asymmetric phase transfer catalysis offers another route to enantiomerically pure amino acid derivatives. By using chiral phase transfer catalysts, such as modified cinchona alkaloids, it is possible to perform asymmetric α-alkylation of a glycine (B1666218) Schiff base to produce either the (R)- or (S)-enantiomer of unnatural α-amino acids with excellent yields and enantioselectivity. nih.gov This methodology could be applied to generate the chiral centers in N-(dichloroacetyl)-phenylalanine precursors.
Photoredox catalysis with chiral auxiliaries has also emerged as a method for the stereoselective synthesis of unnatural α-amino acids. nih.gov This technique involves the C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, guided by a chiral auxiliary to control the stereochemistry of the final product. nih.gov
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Principle | Advantages | Potential Challenges |
|---|---|---|---|
| Enzymatic Resolution | Utilizes stereospecific enzymes (e.g., PAL) to selectively react with one enantiomer. nih.gov | High enantioselectivity, mild reaction conditions. | Enzyme availability and stability, substrate specificity. |
| Asymmetric Phase Transfer Catalysis | Employs chiral catalysts to direct the formation of one enantiomer over the other. nih.gov | High yields and enantioselectivity, predictable stereochemistry. | Catalyst cost and synthesis. |
Chemical Modification and Derivatization of DL-Phenylalanine, N-(dichloroacetyl)- for Research Probes
The chemical structure of DL-Phenylalanine, N-(dichloroacetyl)- can be modified to create valuable tools for biochemical and pharmacological research. These modifications can include the incorporation of isotopic labels for mechanistic studies or the development of prodrug systems for targeted delivery.
Synthesis of Labeled Analogues for Mechanistic Studies
Isotopically labeled compounds are indispensable for a variety of mechanistic studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of labeled analogues of N-(dichloroacetyl)-phenylalanine can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Methods have been developed for the synthesis of phenylalanine labeled with multiple isotopes. For example, [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine has been synthesized from commercially available isotope sources like [2-¹³C] acetone (B3395972) and deuterium oxide. nih.gov Similarly, fully labeled L-Phenylalanine-¹³C₉,¹⁵N is commercially available and serves as a precursor for synthesizing more complex labeled molecules. sigmaaldrich.com
These labeling strategies can be applied to the synthesis of N-(dichloroacetyl)-phenylalanine. For instance, starting with labeled DL-phenylalanine and reacting it with dichloroacetyl chloride would yield the desired labeled product. These labeled analogues would enable detailed investigation of the metabolic fate, protein binding, and mechanism of action of the compound in biological systems.
Development of Prodrug Systems for Targeted Delivery in Experimental Models
The concept of prodrugs involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. Phenylalanine and other amino acids are often used as promoieties to target specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in certain cancer cells and at the blood-brain barrier. nih.govnih.gov
A prodrug strategy could be envisioned for N-(dichloroacetyl)-phenylalanine in two ways. First, if N-(dichloroacetyl)-phenylalanine itself is the desired therapeutic agent, its delivery could be enhanced by attaching it to another molecule that improves its solubility or targeting.
More commonly, the phenylalanine moiety serves as a carrier for a different active drug. For example, a drug can be conjugated to L-phenylalanine to facilitate its transport into target cells via LAT1. mdpi.com In this context, the N-(dichloroacetyl) group could be considered the "active" portion, with DL-phenylalanine acting as the delivery vehicle. The dichloroacetyl group is a known inhibitor of pyruvate (B1213749) dehydrogenase kinase, and attaching it to phenylalanine could be a strategy to target this metabolic pathway in specific cells. The development of such a prodrug would involve conjugating the dichloroacetyl group to phenylalanine, likely through the amide bond as in N-(dichloroacetyl)-phenylalanine, to create a molecule that is recognized by amino acid transporters. nih.govmdpi.com
Molecular and Cellular Mechanisms of Action of Dl Phenylalanine, N Dichloroacetyl
Interactions with Cellular Macromolecules
There is no specific information available in the reviewed scientific literature regarding the interactions of DL-Phenylalanine, N-(dichloroacetyl)- with cellular macromolecules.
Receptor-Ligand Binding Studies in Model Systems
No receptor-ligand binding studies specifically investigating DL-Phenylalanine, N-(dichloroacetyl)- in any model system have been identified in the public scientific literature.
For context, the parent amino acid, L-Phenylalanine, is known to be a potent activator of the calcium-sensing receptor (CaSR). nih.gov This receptor is involved in modulating gut hormone release and glucose tolerance. nih.gov Furthermore, the introduction of D-Phenylalanine into certain peptide structures has been shown to enhance their binding affinity to the gonadotropin-releasing hormone (GnRH) receptor. nih.gov
Enzyme Modulation and Inhibition Kinetics
Specific data on the enzyme modulation and inhibition kinetics of DL-Phenylalanine, N-(dichloroacetyl)- is not available in the current body of scientific literature.
Specific Enzyme Targets of DL-Phenylalanine, N-(dichloroacetyl)-
There are no documented specific enzyme targets for DL-Phenylalanine, N-(dichloroacetyl)-.
For the parent compound, DL-Phenylalanine, metabolic pathways involving enzymes have been studied. For instance, in the fungus Aspergillus niger, the degradation of DL-Phenylalanine is initiated by D-Amino acid oxidase for the D-enantiomer and L-phenylalanine: 2-oxoglutaric acid aminotransferase for the L-enantiomer. nih.gov D-Phenylalanine is also known to potentially block the degradation of enkephalins by the enzyme carboxypeptidase A. wikipedia.org
Allosteric Modulation and Active Site Interactions
No studies detailing the allosteric modulation or active site interactions of DL-Phenylalanine, N-(dichloroacetyl)- with any enzyme or receptor have been found.
In related research, L-Phenylalanine has been identified as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and at the glutamate (B1630785) binding site of the AMPA receptor. wikipedia.org
Nucleic Acid Interactions and Conformational Changes
There is no available research on the interactions between DL-Phenylalanine, N-(dichloroacetyl)- and nucleic acids, or any conformational changes that may result from such interactions.
Intracellular Signaling Pathway Modulation
The scientific literature lacks specific information on the modulation of intracellular signaling pathways by DL-Phenylalanine, N-(dichloroacetyl)-.
In contrast, the unmodified amino acid L-Phenylalanine has been shown to regulate milk protein synthesis through the mTOR signaling pathway in bovine mammary epithelial cells. mdpi.comnih.gov It has also been found to impair insulin (B600854) signaling by modifying the insulin receptor beta subunit. researchgate.net
The table below summarizes the key enzymes and receptors modulated by the parent compounds, L- and D-Phenylalanine, as specific data for DL-Phenylalanine, N-(dichloroacetyl)- is unavailable.
| Macromolecule | Modulator | Effect |
| Calcium-sensing receptor (CaSR) | L-Phenylalanine | Activation nih.gov |
| Gonadotropin-releasing hormone (GnRH) receptor | D-Phenylalanine (in peptides) | Enhanced binding affinity nih.gov |
| D-Amino acid oxidase | D-Phenylalanine | Substrate nih.gov |
| L-phenylalanine: 2-oxoglutaric acid aminotransferase | L-Phenylalanine | Substrate nih.gov |
| Carboxypeptidase A | D-Phenylalanine | Potential Inhibition wikipedia.org |
| NMDA receptor | L-Phenylalanine | Competitive Antagonist wikipedia.org |
| AMPA receptor | L-Phenylalanine | Competitive Antagonist wikipedia.org |
| mTOR signaling pathway | L-Phenylalanine | Regulation mdpi.comnih.gov |
| Insulin receptor beta | L-Phenylalanine | Impaired Signaling researchgate.net |
Effects on Kinase Cascades
There is no available scientific literature or published research that describes the effects of N-(dichloroacetyl)-DL-phenylalanine on kinase cascades or related cell signaling pathways.
Influence on Second Messenger Systems
No studies were found that investigate the influence of N-(dichloroacetyl)-DL-phenylalanine on second messenger systems, such as those involving cyclic adenosine (B11128) monophosphate (cAMP), calcium ions (Ca2+), or inositol (B14025) phosphates.
Regulation of Transcription Factor Activity
Research detailing the impact of N-(dichloroacetyl)-DL-phenylalanine on the regulation of transcription factor activity is not present in the available scientific literature.
Cellular Responses and Phenotypes in In Vitro Models
There is a lack of published data regarding the cellular responses and phenotypes induced by N-(dichloroacetyl)-DL-phenylalanine in in vitro models. Consequently, specific data tables detailing research findings cannot be generated.
Impact on Cell Proliferation and Apoptosis Pathways
No in vitro studies describing the impact of N-(dichloroacetyl)-DL-phenylalanine on cell proliferation or the modulation of apoptosis pathways could be located in the reviewed literature.
Modulation of Cellular Metabolism and Bioenergetics
There are no available research findings on the effects of N-(dichloroacetyl)-DL-phenylalanine on cellular metabolism or bioenergetics in any in vitro model system.
Alterations in Membrane Permeability and Ion Transport3.4. Subcellular Localization and Compartmentalization of DL-Phenylalanine, N-(dichloroacetyl)-
Further empirical studies are required to elucidate the specific interactions of DL-Phenylalanine, N-(dichloroacetyl)- at the cellular and subcellular levels.
Biochemical Pathway Modulation by Dl Phenylalanine, N Dichloroacetyl
Influence on Amino Acid Metabolism Pathways
DL-Phenylalanine, a racemic mixture of D- and L-phenylalanine, is an essential aromatic amino acid, meaning the human body cannot synthesize it, and it must be obtained from dietary sources. medicalnewstoday.comhealthline.com The L-isomer is the form primarily used by the body for protein synthesis and as a precursor for other vital molecules. wikipedia.org
The primary metabolic pathway for L-phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. youtube.comyoutube.com This conversion is a critical step, as tyrosine is a precursor for the synthesis of several key neurotransmitters. nih.gov The metabolism of DL-phenylalanine can also be initiated by D-amino acid oxidase for the D-isomer and by L-phenylalanine: 2-oxoglutaric acid aminotransferase for the L-isomer, as observed in organisms like the fungus Aspergillus niger. nih.gov This fungus metabolizes DL-phenylalanine through a pathway involving intermediates such as phenylpyruvic acid and phenylacetic acid. nih.gov
The genetic disorder phenylketonuria (PKU) highlights the importance of phenylalanine metabolism. wikipedia.org In PKU, a deficiency in the enzyme phenylalanine hydroxylase leads to an accumulation of phenylalanine in the body, which can cause severe neurological damage. healthline.comwikipedia.org
While no direct data exists for DL-Phenylalanine, N-(dichloroacetyl)- , the addition of an N-acetyl group to other amino acids is known to create derivatives with distinct biological activities. For instance, N-chloroacetyl-DL-phenylalanine is recognized as a phenylalanine derivative, and amino acid derivatives, in general, are noted for their potential to influence the secretion of anabolic hormones and supply fuel during exercise. glpbio.commedchemexpress.com
Table 1: Key Enzymes and Metabolites in Phenylalanine Metabolism
| Enzyme/Metabolite | Role in Pathway | Reference |
| Phenylalanine Hydroxylase | Catalyzes the conversion of L-phenylalanine to tyrosine. | youtube.comyoutube.com |
| Tyrosine | Product of phenylalanine conversion; precursor to neurotransmitters. | nih.gov |
| D-Amino Acid Oxidase | Initiates the degradation of D-phenylalanine in some organisms. | nih.gov |
| Phenylpyruvic Acid | A key keto acid intermediate in phenylalanine catabolism. | nih.govresearchgate.net |
| Phenylacetic Acid | A metabolite of phenylalanine. | nih.govresearchgate.net |
Regulation of Lipid Biosynthesis and Catabolism
Direct research linking DL-Phenylalanine, N-(dichloroacetyl)- to the regulation of lipid biosynthesis and catabolism is not available. However, studies on related phenylalanine derivatives provide insight into how modifications of the amino acid structure can influence lipid metabolism.
For example, N-Lactoyl-Phenylalanine (L-P), a metabolite formed from the conjugation of lactate (B86563) and phenylalanine, has been shown to modulate lipid metabolism in microglia and macrophages. Research indicates that L-P enhances the lipid metabolic capacity of these immune cells, which is a crucial factor in reducing inflammation and promoting tissue repair after injury. This modulation is thought to occur via the AMPK-PGC1α-PPARγ pathway, leading to a shift in microglia/macrophage polarization towards an anti-inflammatory state.
Furthermore, high levels of phenylalanine and its metabolites, such as those seen in phenylketonuria, have been associated with oxidative stress, which can lead to lipid peroxidation—the oxidative degradation of lipids. researchgate.net This suggests an indirect link between phenylalanine levels and lipid catabolism under pathological conditions.
Impact on Carbohydrate Metabolism and Glucose Homeostasis in Model Systems
There is no specific information on the impact of DL-Phenylalanine, N-(dichloroacetyl)- on carbohydrate metabolism. However, the parent amino acid, phenylalanine, has been shown to influence glucose homeostasis.
Oral administration of L-phenylalanine has been observed to stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a significant role in regulating blood sugar. This increase in GLP-1 is associated with enhanced insulin (B600854) release and improved glucose tolerance in response to a glucose challenge in rat models. The mechanism is thought to involve the calcium-sensing receptor (CaSR), which is expressed on hormone-secreting enteroendocrine cells and can be allosterically modulated by aromatic L-amino acids like phenylalanine.
Conversely, high concentrations of phenylalanine may interfere with glucose metabolism. There is evidence to suggest that phenylalanine can compete with glucose for mitochondrial oxidation, which could potentially reduce the uptake of glucose by muscles. researchgate.net This is particularly relevant in conditions like phenylketonuria, where elevated phenylalanine levels are a primary concern.
Modulation of Redox Homeostasis and Oxidative Stress Pathways
While the specific effects of DL-Phenylalanine, N-(dichloroacetyl)- on redox homeostasis have not been documented, extensive research demonstrates that high concentrations of phenylalanine can induce oxidative stress. nih.gov This is particularly evident in the context of phenylketonuria (PKU), where elevated phenylalanine levels are a biochemical hallmark of the disease. nih.govnih.gov
In vitro studies on developing rat brains have shown that phenylalanine can induce lipid peroxidation and protein oxidative damage in both the hippocampus and cerebral cortex. nih.govresearchgate.net The mechanism appears to be mediated by reactive oxygen species, as the oxidative damage to lipids can be prevented by free radical scavengers. nih.gov Furthermore, high levels of phenylalanine have been shown to significantly decrease the levels of reduced glutathione (B108866) (GSH), a major antioxidant defense in the brain. nih.govnih.gov The major catabolites of phenylalanine, including phenylpyruvate, phenyllactate, and phenylacetate, also contribute to increased oxidative stress, although to a lesser degree than phenylalanine itself. nih.gov
The induction of oxidative stress by high phenylalanine levels is considered a potential mechanism contributing to the neurological damage observed in untreated PKU patients. nih.govnih.gov
Table 2: Effects of Phenylalanine on Oxidative Stress Parameters in Rat Brain Tissue
| Parameter | Effect of High Phenylalanine | Brain Region | Reference |
| Lipid Peroxidation (TBA-RS) | Increased | Hippocampus & Cerebral Cortex | nih.gov |
| Protein Oxidative Damage | Increased (Sulfhydryl oxidation) | Hippocampus & Cerebral Cortex | nih.gov |
| Reduced Glutathione (GSH) | Decreased | Hippocampus & Cerebral Cortex | nih.gov |
Effects on Neurotransmitter Synthesis and Degradation in Neural Models
The influence of DL-Phenylalanine, N-(dichloroacetyl)- on neurotransmitter pathways is not specifically described in the available literature. However, the role of its parent compound, DL-phenylalanine, is well-established.
L-phenylalanine is a direct precursor for the synthesis of the amino acid tyrosine. medicalnewstoday.comwikipedia.org Tyrosine is then converted into L-DOPA, which is a precursor for the synthesis of the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). healthline.com This pathway is fundamental for normal neurological function, and elevated brain levels of norepinephrine and dopamine are thought to have an antidepressant effect. nih.gov The antidepressant properties attributed to DL-phenylalanine may be partly due to the role of the L-isomer as a precursor in this synthesis pathway. nih.gov
The D-isomer of phenylalanine (DPA) is thought to act differently. It may inhibit the enzyme carboxypeptidase A, which is responsible for the degradation of enkephalins (a type of endorphin). nih.gov By inhibiting this enzyme, DPA could potentially increase the levels of enkephalins in the brain, which may contribute to its reported analgesic and antidepressant effects. nih.gov
Dietary depletion of phenylalanine and tyrosine has been used in research to investigate the role of dopamine in cognitive functions like attention. nih.gov Reducing the availability of these precursor amino acids leads to a decrease in dopamine synthesis in the brain. nih.gov
Structure Activity Relationship Sar Studies of Dl Phenylalanine, N Dichloroacetyl Analogues
Identification of Key Structural Moieties for Biological Activity
The biological activity of N-(dichloroacetyl)-DL-phenylalanine analogues is intrinsically linked to their molecular architecture. SAR studies have highlighted several crucial structural components that are essential for their function. The primary moieties of interest are the phenylalanine backbone, the N-acyl group, and various substituents on the phenyl ring.
The dichloroacetyl group is a significant contributor to the biological effects of these compounds. In a study on N-phenyl-2,2-dichloroacetamide analogues, the dichloroacetyl moiety was found to be a key feature for their cytotoxic activities. nih.gov The presence of the two chlorine atoms on the acetyl group is thought to play a crucial role in the molecule's mechanism of action, potentially by mimicking the structure of other biologically important molecules or by participating in interactions with target enzymes.
The phenylalanine portion of the molecule provides a versatile scaffold that can be modified to influence activity. The aromatic phenyl ring, in particular, is a key site for modification. The position and nature of substituents on this ring can dramatically alter the compound's biological profile. For instance, the introduction of halogen atoms, such as iodine, to the phenyl ring of phenylalanine analogues has been shown to improve affinity and selectivity for certain transporters like the L-type amino acid transporter 1 (LAT1). nih.gov Furthermore, studies on other phenylalanine derivatives have shown that the addition of groups like fluorine or methoxy (B1213986) can enhance antiviral activity. nih.gov
The amino acid backbone itself is also critical. The stereochemistry at the alpha-carbon, the length of the side chain, and the presence of the carboxylic acid and amino groups are all determinants of how the molecule interacts with its biological targets. For example, L-phenylglycine, which has a shorter side chain than phenylalanine, exhibits lower affinity for the LAT1 transporter. nih.gov
In essence, the biological activity of N-(dichloroacetyl)-DL-phenylalanine analogues is a composite of the contributions from the dichloroacetyl group, the phenyl ring, and the amino acid framework.
Rational Design of Novel DL-Phenylalanine, N-(dichloroacetyl)- Derivatives
The rational design of novel N-(dichloroacetyl)-DL-phenylalanine derivatives is a strategic approach to enhance their therapeutic potential. This process involves the deliberate modification of the lead compound's structure based on an understanding of its SAR.
One approach to designing novel derivatives is through the synthesis of analogues with varied substituents on the phenyl ring. Inspired by the finding that N-(3-iodophenyl)-2,2-dichloroacetamide is a potent cytotoxic agent, new derivatives of N-(dichloroacetyl)-phenylalanine could be synthesized with iodine or other halogens at different positions on the phenyl ring to explore their anticancer potential. nih.gov
Another design strategy involves the dimerization of the phenylalanine scaffold. Research on HIV-1 capsid inhibitors has demonstrated that dimerized phenylalanine derivatives can exhibit greater potency than their monomeric counterparts. nih.gov This suggests that synthesizing dimeric forms of N-(dichloroacetyl)-phenylalanine, potentially linked through various chemical bridges, could lead to compounds with enhanced biological activity.
Furthermore, the synthesis of hybrid molecules is a promising avenue. By combining the N-dichloroacetyl-phenylalanine motif with other pharmacologically active structures, it may be possible to create novel compounds with dual or synergistic effects. For example, the synthesis of N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives has been explored, demonstrating the feasibility of incorporating the N-dichloroacetyl group into different heterocyclic systems. nih.gov
The synthesis of these novel derivatives often involves multi-step chemical processes. For instance, the synthesis of 4-bis(2-chloroethyl)amino-L-phenylalanine (melphalan), a phenylalanine derivative, starts from DL-phenylalanine and proceeds through several intermediate steps, including nitration, protection of the amino group, and subsequent alkylation and hydrolysis. asianpubs.org Similar synthetic strategies can be adapted for the creation of new N-(dichloroacetyl)-DL-phenylalanine analogues.
The following table summarizes some rationally designed phenylalanine and dichloroacetamide derivatives and their observed effects:
| Derivative Type | Modification Strategy | Observed Outcome/Potential Application | Reference |
| N-(3-iodophenyl)-2,2-dichloroacetamide | Halogen substitution on the phenyl ring | Increased cytotoxic activity against A549 cancer cells | nih.gov |
| Dimerized phenylalanine derivatives | Dimerization of the phenylalanine scaffold | Enhanced anti-HIV-1 activity | nih.gov |
| N-dichloroacetyl-2,3-dihydrobenzoxazole | Incorporation into a heterocyclic system | Potential as a herbicide safener | nih.gov |
| 4-bis(2-chloroethyl)amino-L-phenylalanine (Melphalan) | Alkylating group on the phenyl ring | Anticancer medication | asianpubs.org |
Computational Approaches in Predicting SAR of DL-Phenylalanine, N-(dichloroacetyl)-
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for predicting the SAR of N-(dichloroacetyl)-DL-phenylalanine analogues and guiding the design of new compounds.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of N-arylphenyl-2,2-dichloroacetamide analogues, QSAR analysis revealed that certain molecular descriptors are correlated with their cytotoxic activity. nih.govnih.govresearchgate.net These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov
Molecular docking simulations provide insights into the binding interactions between a ligand and its biological target at the atomic level. dergipark.org.trmdpi.com For instance, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been used to investigate their binding mode within the active site of protein kinases, helping to explain their anticancer activity. mdpi.com Similarly, docking simulations of N-(dichloroacetyl)-DL-phenylalanine analogues into the active sites of relevant enzymes or receptors can help to rationalize their biological activity and guide the design of derivatives with improved binding affinity. mdpi.com
In a study on phenylalanine hydroxylase inhibitors, molecular docking was used to screen for compounds structurally similar to Carbidopa that could bind to the enzyme's active site. dergipark.org.tr This approach can be applied to N-(dichloroacetyl)-DL-phenylalanine to identify potential biological targets and to design analogues with enhanced inhibitory activity.
The combination of homology modeling and molecular docking has also proven to be a feasible method for designing aminoacyl-tRNA synthetases with specificity for unnatural amino acids like p-acetyl-L-phenylalanine. nih.gov This highlights the potential of computational approaches to engineer enzymes that can incorporate N-(dichloroacetyl)-phenylalanine into proteins for various biotechnological applications.
The following table provides an overview of computational studies on related compounds:
| Compound Class | Computational Method | Key Findings | Reference |
| N-arylphenyl-2,2-dichloroacetamide analogues | QSAR, Molecular Docking, PLIF | Identified structural features influencing cytotoxic activity and binding to pyruvate (B1213749) dehydrogenase kinase. | nih.govnih.govresearchgate.net |
| Phenylalanine hydroxylase inhibitors | Molecular Docking, Molecular Dynamics | Screened for and evaluated the binding of Carbidopa-like compounds to the enzyme's active site. | dergipark.org.tr |
| p-acetyl-L-phenylalanine | Homology Modeling, Molecular Docking | Designed aminoacyl-tRNA synthetases with improved binding affinity for the unnatural amino acid. | nih.gov |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Molecular Docking, Molecular Dynamics | Predicted favorable binding to checkpoint kinase 1, suggesting anticancer potential. | jppres.com |
Stereochemical Influences on Biological Activity of DL-Phenylalanine, N-(dichloroacetyl)- Enantiomers
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like N-(dichloroacetyl)-phenylalanine. The spatial arrangement of atoms can significantly affect how a compound interacts with its biological target, which is often a chiral entity like an enzyme or receptor.
The differential activity of enantiomers is a well-established principle in pharmacology. For example, the L-isomer of melphalan, a phenylalanine derivative used in cancer therapy, is significantly more active than its D-isomer, medphalan. asianpubs.org This stereoselectivity is attributed to the specific interactions of the L-enantiomer with its biological targets.
Studies on N-acetyl-l-phenylalanine have highlighted the potential for racemization during chemical synthesis, which can lead to a mixture of diastereomers with potentially different biological activities. mdpi.com This underscores the importance of carefully controlling reaction conditions to maintain the stereochemical integrity of the desired enantiomer.
The biological activity of many phenylalanine and tryptophan-based surfactants is also dependent on their stereochemistry and alkyl chain length, with derivatives containing C12 and C14 alkyl chains showing the most effectiveness against various microorganisms. mdpi.com This further illustrates the general principle that stereochemistry is a key determinant of biological function in phenylalanine derivatives.
The following table summarizes findings related to the stereochemical influences on the activity of phenylalanine derivatives:
| Compound | Stereochemical Aspect | Observation | Reference |
| Melphalan | L-isomer vs. D-isomer (medphalan) | The L-isomer is more active against certain animal tumors. | asianpubs.org |
| Unnatural phenylalanine derivatives | (R)- and (S)-enantiomers | Synthesized with high enantioselectivity using pseudoenantiomeric phase transfer catalysts. | nih.gov |
| N-acetyl-l-phenylalanine | Racemization during amidation | Diastereoselective amidation can lead to racemization, affecting the product's stereochemistry. | mdpi.com |
| Phenylalanine and Tryptophan-based surfactants | Alkyl chain length and stereochemistry | Antimicrobial activity is dependent on these structural features. | mdpi.com |
Preclinical Research Methodologies and Model Systems for Investigating Dl Phenylalanine, N Dichloroacetyl
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models are indispensable tools for the preliminary assessment of a compound's biological activity and for elucidating its mechanism of action at a cellular level. These models offer a controlled environment to study cellular responses, cytotoxicity, and specific molecular interactions.
The selection of an appropriate cell line is a critical first step in in vitro research. This choice is dictated by the research question and the biological context being investigated. For neurological research, cell lines such as SH-SY5Y (a human neuroblastoma cell line) are often used because they can be differentiated into neuron-like cells, providing a model to study neurotoxicity and neuroprotective effects. nih.govresearchgate.net For other systemic investigations, cell lines relevant to the target organ system would be chosen.
Standard culture conditions typically involve maintaining cells in a controlled environment with specific temperatures (usually 37°C), CO2 levels (5%), and humidity. The culture medium is a crucial component, providing essential nutrients, growth factors, and hormones. The choice of medium and supplements can significantly impact cellular behavior and response to test compounds.
Table 1: Examples of Cell Lines Potentially Relevant for In Vitro Studies
| Cell Line | Origin | Relevant Field of Study |
|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Neurotoxicity, Neurodegenerative Diseases nih.govresearchgate.net |
| A549 | Human Lung Carcinoma | General Toxicology, Cancer Research mdpi.com |
| V79-4 | Chinese Hamster Lung Fibroblast | Genotoxicity, General Toxicology mdpi.com |
| K562 | Human Myelogenous Leukemia | Cellular Proliferation, Amino Acid Metabolism nih.gov |
Primary cell cultures are derived directly from animal or human tissues. They are considered more physiologically relevant than immortalized cell lines as they more closely mimic the in vivo state of the cells. mdpi.com For neuropharmacological studies, primary neurons, astrocytes, or microglia could be isolated from specific brain regions of rodent models. While these cultures offer greater biological relevance, they are often more challenging to maintain and have a limited lifespan in culture. There is no specific information available regarding the use of primary cell cultures in research on DL-Phenylalanine, N-(dichloroacetyl)-.
To better replicate the complex cellular interactions that occur within a tissue, researchers utilize co-culture and 3D cell models. nih.govmdpi.com Co-culture systems involve growing two or more different cell types together. mdpi.com For instance, neurons and glial cells (astrocytes and microglia) can be co-cultured to study the interactions between these cell types in response to a compound. mdpi.com
Three-dimensional (3D) cell culture models, such as spheroids or organoids, provide an even more physiologically relevant environment by allowing cells to grow in three dimensions, which better mimics the in vivo tissue architecture. nih.govmdpi.complos.orgresearchgate.net These models are valuable for studying cell-cell and cell-matrix interactions and can provide more accurate predictions of a compound's in vivo effects. mdpi.com
Ex Vivo Tissue Explant Models
Ex vivo tissue explant models bridge the gap between in vitro and in vivo research. nih.gov These models involve the culture of intact tissue fragments outside of the living organism. nih.gov For example, brain slices can be cultured for a period, preserving the local neuronal circuitry and cellular microenvironment. nih.govnih.gov This allows for the study of a compound's effect on a more complex biological system than cell culture, while still allowing for a high degree of experimental control. nih.gov This methodology provides advantages such as maintaining anatomical site-selectivity and the physiological environment of the living brain. nih.gov No studies utilizing ex vivo models for the investigation of DL-Phenylalanine, N-(dichloroacetyl)- were identified.
In Vivo Animal Models for Systemic Biological Investigations
The selection of an appropriate animal model depends on the specific research aims and the biological processes being investigated. Rodents, such as mice and rats, are the most commonly used species in preclinical research due to their genetic similarity to humans, well-characterized biology, and the availability of various transgenic strains. mdpi.com
For studies related to phenylalanine metabolism, mouse models of phenylketonuria (PKU) have been developed. mdpi.com Other species, such as zebrafish and pigs, are also utilized in metabolic and neurological research, each offering unique advantages. mdpi.com Zebrafish, for example, are useful for high-throughput screening due to their rapid development and genetic tractability. mdpi.com Larger animal models, like pigs, can provide a greater measure of safety before human trials in certain contexts. mdpi.com The choice of animal model would be contingent on the hypothesized biological target and action of DL-Phenylalanine, N-(dichloroacetyl)-, for which there is currently a lack of information.
Table 2: Common Animal Models in Preclinical Research
| Animal Model | Common Use Cases | Advantages |
|---|---|---|
| Mouse (Mus musculus) | General toxicology, neuropharmacology, genetic disease models. mdpi.comnih.gov | High genetic homology to humans, availability of transgenic models, well-established research protocols. mdpi.com |
| Rat (Rattus norvegicus) | Behavioral studies, toxicology, cardiovascular research. nih.gov | Larger size facilitates surgical procedures and sample collection, extensive historical data. |
| Zebrafish (Danio rerio) | High-throughput screening, developmental biology, neurotoxicity. mdpi.com | Rapid development, optical transparency of embryos, high fecundity. mdpi.com |
Experimental Design for Investigating Biological Responses
The experimental design for investigating the biological responses to DL-Phenylalanine, N-(dichloroacetyl)- is foundational to understanding its physiological and cellular effects. A typical preclinical study would involve a series of controlled experiments using both in vitro and in vivo models.
In Vitro Studies: Initial investigations would likely utilize cell-based assays to determine the compound's effects on specific cellular processes. This could involve exposing various cell lines (e.g., cancer cell lines, neuronal cells, or hepatocytes) to a range of concentrations of DL-Phenylalanine, N-(dichloroacetyl)-. Key parameters to be measured would include cell viability, proliferation, apoptosis, and cell cycle progression.
In Vivo Studies: Following in vitro characterization, studies in animal models, such as rodents (mice or rats), are conducted. A standard experimental design would involve the following:
Animal Groups: Animals are typically divided into a control group receiving a vehicle solution and one or more experimental groups receiving different doses of DL-Phenylalanine, N-(dichloroacetyl)-.
Route of Administration: The compound would be administered through a clinically relevant route, such as oral gavage, intraperitoneal injection, or intravenous infusion.
Duration of Study: The length of the study could range from acute (a single dose) to chronic (repeated dosing over several weeks or months) to assess both immediate and long-term effects.
A summary of a hypothetical experimental design is presented in the table below.
| Parameter | Description |
| Model System | Male and female Sprague-Dawley rats |
| Group Size | 10 animals per group |
| Control Group | Vehicle (e.g., saline or DMSO solution) |
| Experimental Groups | Low, medium, and high doses of DL-Phenylalanine, N-(dichloroacetyl)- |
| Duration | 28 days of daily administration |
| Primary Endpoints | Observation of clinical signs, body weight changes, food and water consumption |
| Secondary Endpoints | Collection of blood and tissues for biomarker and histopathological analysis |
Biomarker Analysis in Animal Studies (Focus on mechanistic, not efficacy)
Types of Mechanistic Biomarkers:
Target Engagement Biomarkers: These markers confirm that the compound is interacting with its intended molecular target. This could involve measuring the activity of a specific enzyme or the occupancy of a receptor.
Pharmacodynamic Biomarkers: These biomarkers demonstrate the downstream biological effects of the compound. For example, if DL-Phenylalanine, N-(dichloroacetyl)- is hypothesized to affect a particular signaling pathway, the levels of key proteins in that pathway would be measured.
Metabolic Biomarkers: Analysis of metabolites in blood, urine, or tissues can provide insights into how the compound alters metabolic pathways.
The following table provides examples of potential mechanistic biomarkers that could be assessed.
| Biomarker Category | Specific Biomarker Example | Analytical Method | Purpose |
| Enzyme Activity | Measurement of a specific enzyme inhibited or activated by the compound | Biochemical Assay | To confirm target engagement |
| Protein Expression | Western blot analysis of key signaling proteins | Western Blot | To assess downstream pathway modulation |
| Gene Expression | qPCR analysis of target gene mRNA levels | qPCR | To determine effects on gene transcription |
| Metabolite Levels | Mass spectrometry-based analysis of endogenous metabolites | Mass Spectrometry | To investigate metabolic reprogramming |
Genetic Manipulation in Model Systems to Elucidate DL-Phenylalanine, N-(dichloroacetyl)- Mechanisms
Genetic manipulation in model systems, such as genetically engineered mice or cell lines, is a powerful tool for elucidating the specific mechanisms of action of a compound like DL-Phenylalanine, N-(dichloroacetyl)-. By altering the expression of a specific gene, researchers can determine if that gene's product is the direct target of the compound or is involved in its biological effects.
Commonly Used Genetically Modified Models:
Knockout Models: In these models, a specific gene is inactivated. If the biological effects of DL-Phenylalanine, N-(dichloroacetyl)- are absent in a knockout model, it strongly suggests that the inactivated gene is essential for the compound's activity.
Knock-in Models: These models involve the insertion of a gene or a mutation at a specific locus. This can be used to introduce a version of a target protein that is resistant to the compound, thereby confirming the target.
Transgenic Models: These models overexpress a particular gene. If overexpression of a gene mimics the effects of the compound, it may indicate that the compound acts by enhancing the activity of that gene's pathway.
CRISPR-Cas9 Technology: This gene-editing tool allows for precise and efficient creation of genetically modified cell lines and animal models to study drug-gene interactions.
High-Throughput Screening Methodologies for Derivative Discovery
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of chemical compounds for a specific biological activity. In the context of DL-Phenylalanine, N-(dichloroacetyl)-, HTS can be used to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.
Key Components of an HTS Campaign:
Compound Library: A diverse collection of chemical compounds, often structurally related to the parent compound (DL-Phenylalanine, N-(dichloroacetyl)-), is used.
Assay Development: A robust and automated assay is developed to measure the biological activity of interest. This could be an enzyme inhibition assay, a cell-based reporter assay, or a phenotypic assay.
Automation: HTS relies heavily on robotics and automated liquid handling to screen thousands of compounds in a short period.
Data Analysis: Sophisticated software is used to analyze the large datasets generated and to identify "hits" – compounds that show the desired activity.
An example of an HTS workflow for discovering derivatives of DL-Phenylalanine, N-(dichloroacetyl)- is outlined in the table below.
| Step | Description | Technology Used |
| 1. Assay Miniaturization | The biological assay is adapted to a small volume format (e.g., 384- or 1536-well plates). | Microplate readers, acoustic dispensers |
| 2. Primary Screen | The entire compound library is screened at a single concentration to identify initial hits. | Robotic liquid handlers, automated incubators |
| 3. Hit Confirmation | The activity of the initial hits is confirmed in a repeat of the primary assay. | N/A |
| 4. Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50). | Curve-fitting software |
| 5. Secondary Assays | Hits are further characterized in a panel of secondary assays to assess selectivity and mechanism of action. | Various cell-based and biochemical assays |
Advanced Analytical and Spectroscopic Methodologies for Research Applications of Dl Phenylalanine, N Dichloroacetyl
Chromatographic Techniques for Separation and Purification of DL-Phenylalanine, N-(dichloroacetyl)-
Chromatography is a cornerstone for the analysis of amino acid derivatives like DL-Phenylalanine, N-(dichloroacetyl)-. It allows for the separation of the compound from complex mixtures and, critically, the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of DL-Phenylalanine, N-(dichloroacetyl)-. Given that the compound is a racemic mixture, chiral HPLC is the primary method for separating the D- and L-enantiomers, which is often essential as stereoisomers can exhibit different biological activities.
The separation is typically achieved using a chiral stationary phase (CSP). Several types of CSPs have proven effective for the resolution of amino acids and their derivatives. ankara.edu.trsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving underivatized amino acids and can be applied to N-acetylated forms. sigmaaldrich.com The separation mechanism on these columns involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for each enantiomer, leading to different retention times.
For general quantification of the total amount of DL-Phenylalanine, N-(dichloroacetyl)- without separating the enantiomers, reversed-phase HPLC (RP-HPLC) with a standard C18 column is commonly used. The N-(dichloroacetyl)- group increases the compound's hydrophobicity compared to native phenylalanine, making it well-suited for retention on nonpolar stationary phases. Isocratic elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically employed. ankara.edu.trnih.gov
Direct analysis of enantiomers is often preferred to avoid the extra steps and potential impurities associated with derivatization. sigmaaldrich.com However, pre- or post-column derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a standard achiral column. researchgate.net
Table 1: Representative HPLC Conditions for Chiral Separation of Phenylalanine Derivatives
| Parameter | Condition 1: Chiral Separation | Condition 2: Reversed-Phase Analysis |
|---|---|---|
| Stationary Phase (Column) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based CSP) sigmaaldrich.com | Base-deactivated C18 nih.gov |
| Mobile Phase | Ethanol/Acetonitrile/Water/Trifluoroacetic Acid (TFA) mixture ankara.edu.tr | Acetonitrile/Water nih.gov |
| Elution Mode | Isocratic or Gradient ankara.edu.tr | Isocratic nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Detection | UV (210-220 nm) or Mass Spectrometry (MS) | UV (215 nm) or Fluorescence (Ex: 215 nm, Em: 283 nm) nih.gov |
| Application | Separation and quantification of D- and L-enantiomers | Quantification of total N-(dichloroacetyl)-DL-phenylalanine |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for identifying and quantifying metabolites in biological samples. mdpi.comresearchgate.net For compounds like DL-Phenylalanine, N-(dichloroacetyl)-, which are non-volatile, chemical derivatization is a mandatory prerequisite for GC-MS analysis. researchgate.netmdpi.com This process converts the polar functional groups (specifically the carboxylic acid in this case, as the amino group is already acetylated) into less polar, more volatile derivatives.
A common derivatization strategy involves a two-step process: oximation followed by silylation. nih.gov Alternatively, esterification (e.g., methylation) of the carboxylic acid group followed by silylation can be used. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for silylation. mdpi.commdpi.com
Once derivatized, the compound can be separated from other metabolites on a GC column, typically a fused silica capillary column with a nonpolar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, which provides both mass information for identification and signal intensity for quantification. nih.gov In metabolomic studies, GC-MS can be used to generate a metabolic profile or fingerprint of a biological sample, allowing researchers to observe changes in the levels of DL-Phenylalanine, N-(dichloroacetyl)- and its downstream metabolites in various experimental models. nih.govcore.ac.uk
Table 2: Typical Workflow for GC-MS Metabolite Profiling
| Step | Description | Example Reagents/Parameters |
|---|---|---|
| 1. Sample Extraction | Extraction of metabolites from a biological matrix (e.g., plasma, tissue). | Methanol/Chloroform/Water extraction. |
| 2. Derivatization | Conversion of non-volatile analytes into volatile derivatives. mdpi.com | Methoxyamine hydrochloride in pyridine, followed by MSTFA. mdpi.com |
| 3. GC Separation | Separation of derivatized metabolites based on boiling point and polarity. | DB-5ms or similar capillary column; Temperature gradient from 70°C to 300°C. |
| 4. MS Detection | Ionization (typically Electron Impact - EI), mass analysis, and detection. | EI at 70 eV; Scan mode for profiling or Selected Ion Monitoring (SIM) for targeted quantification. nih.gov |
| 5. Data Analysis | Peak identification via spectral library matching (e.g., NIST) and quantification. nih.gov | Deconvolution software, statistical analysis (e.g., PCA). |
Spectroscopic Characterization for Mechanistic Insights and Interactions
Spectroscopic methods provide invaluable information on the molecular structure, conformation, and interactions of DL-Phenylalanine, N-(dichloroacetyl)- at an atomic level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structure elucidation and conformational analysis of molecules in solution. semanticscholar.orgmdpi.com For DL-Phenylalanine, N-(dichloroacetyl)-, 1D NMR techniques such as ¹H and ¹³C NMR are used to confirm its chemical structure and assess its purity. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl ring, the methine and methylene protons of the phenylalanine backbone, and the proton of the dichloroacetyl group.
Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the molecule's three-dimensional conformation. mdpi.com NOESY detects spatial proximities between protons, allowing for the determination of preferred rotational conformations (rotamers) of the molecule in solution.
Furthermore, NMR is exceptionally powerful for studying the binding of small molecules to larger biomolecules like proteins. semanticscholar.org In ligand-observed NMR experiments, changes in the NMR signals of DL-Phenylalanine, N-(dichloroacetyl)- (e.g., chemical shifts, relaxation rates, or transferred NOEs) are monitored upon the addition of a target protein. semanticscholar.org Conversely, in protein-observed NMR, a ¹⁵N- or ¹³C-labeled protein is used, and changes in the protein's NMR spectrum upon addition of the compound reveal the binding site and can be used to determine binding affinity. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for N-(dichloroacetyl)-phenylalanine
| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Phenyl C₅H₅) | 7.20 - 7.40 | Multiplet |
| -CHCl₂ | ~6.0 - 6.5 | Singlet |
| α-CH | ~4.8 - 5.0 | Multiplet |
| β-CH₂ | ~3.1 - 3.3 | Multiplet |
| Amide N-H | ~8.0 - 8.5 | Doublet |
| Carboxylic O-H | >10 (variable) | Broad Singlet |
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a central tool in both metabolomics and proteomics. mdpi.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can provide the exact mass of DL-Phenylalanine, N-(dichloroacetyl)-, allowing for the confident determination of its elemental formula.
In metabolomics research, LC-MS/MS is the method of choice for quantifying low-abundance molecules in complex biological matrices due to its superior sensitivity and specificity. mdpi.comresearchgate.net The compound is first ionized (e.g., by electrospray ionization, ESI), and the resulting molecular ion is selected and fragmented. The specific fragmentation pattern serves as a molecular fingerprint for unambiguous identification and quantification.
In proteomics, MS is used to identify proteins and characterize their modifications. nih.gov If DL-Phenylalanine, N-(dichloroacetyl)- is investigated as a potential covalent modifier of proteins, MS can be used to identify the target proteins and map the exact site of modification. This is typically done by digesting the modified protein with an enzyme like trypsin and analyzing the resulting peptides by LC-MS/MS to find those whose mass has increased by that of the N-(dichloroacetyl)-phenylalanine moiety.
Table 4: Mass Spectrometry Parameters for Analysis
| Parameter | Technique | Application |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) | Analysis of polar molecules in solution (LC-MS). nih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass measurement for formula determination and metabolite identification. nih.gov |
| Scan Mode | Full Scan | Untargeted metabolomics, compound identification. |
| Scan Mode | Tandem MS (MS/MS) or Selected Reaction Monitoring (SRM) | Targeted quantification, structural elucidation, proteomics. nih.gov |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govresearchgate.net This technique is exceptionally sensitive to the stereochemistry of molecules and the secondary structure of proteins.
For DL-Phenylalanine, N-(dichloroacetyl)-, its chiral nature means that its individual enantiomers are CD-active. The L-enantiomer and D-enantiomer will produce CD spectra that are equal in magnitude but opposite in sign (mirror images). researchgate.netresearchgate.net The racemic DL-mixture, containing equal amounts of both enantiomers, will have no net CD signal. researchgate.net This property can be used to assess the enantiomeric purity of a sample.
CD is also a valuable tool for studying biomolecular interactions. Chiral recognition can be investigated by monitoring the CD spectrum of a chiral receptor (like a protein or DNA) as it binds to the separate enantiomers of N-(dichloroacetyl)-phenylalanine. Enantioselective binding will often induce distinct changes in the receptor's CD signal. nih.govnortheastern.edu
In protein folding studies, far-UV CD (190-250 nm) is used to monitor the secondary structure (α-helix, β-sheet content) of a protein. If the binding of N-(dichloroacetyl)-phenylalanine to a protein induces a conformational change, this will be reflected in the protein's CD spectrum, providing insights into the compound's effect on protein structure and stability.
Table 5: Expected Circular Dichroism Characteristics
| Sample | Expected CD Signal | Application |
|---|---|---|
| L-Phenylalanine, N-(dichloroacetyl)- | Non-zero signal (e.g., positive Cotton effect) | Chiral characterization. |
| D-Phenylalanine, N-(dichloroacetyl)- | Equal and opposite signal to L-form (e.g., negative Cotton effect) researchgate.net | Chiral characterization. |
| DL-Phenylalanine, N-(dichloroacetyl)- (Racemate) | Zero signal researchgate.net | Confirmation of racemic mixture. |
| Protein + Ligand | Change in protein's far-UV CD spectrum | Analysis of induced conformational changes in protein secondary structure. |
Compound Index
X-ray Crystallography and Cryo-Electron Microscopy in Elucidating Compound-Target Complexes
Understanding the precise three-dimensional structure of "DL-Phenylalanine, N-(dichloroacetyl)-" when bound to its biological target, such as a protein or enzyme, is fundamental to deciphering its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for providing atomic-level insights into these interactions.
X-ray Crystallography has historically been a cornerstone of structural biology, enabling the determination of the atomic and molecular structure of a crystal. wikipedia.orgnih.govlibretexts.org For the study of "DL-Phenylalanine, N-(dichloroacetyl)-", this would involve co-crystallizing the compound with its purified target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is measured. wikipedia.org By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing the precise atomic arrangement of the compound-target complex. wikipedia.org This information is invaluable for identifying the specific binding site, the key amino acid residues involved in the interaction, and any conformational changes in the target protein upon binding of "DL-Phenylalanine, N-(dichloroacetyl)-". nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large and flexible macromolecular complexes that are challenging to crystallize. creative-diagnostics.comnih.govnih.gov In cryo-EM, a solution of the "DL-Phenylalanine, N-(dichloroacetyl)-"-target complex is rapidly frozen in vitreous ice, preserving the native structure. creative-diagnostics.com A transmission electron microscope then images hundreds of thousands of individual, randomly oriented particles. oaepublish.com Computational algorithms are used to average these images and reconstruct a high-resolution 3D model of the complex. escholarship.org A key advantage of cryo-EM is its ability to capture different conformational states of the target protein, providing a more dynamic picture of the binding event. creative-diagnostics.comnih.gov This technique is particularly well-suited for studying membrane proteins, which are common drug targets and are notoriously difficult to crystallize. creative-diagnostics.comnih.gov Recent advancements have demonstrated the increasing capability of cryo-EM to resolve the structures of even small protein-ligand complexes. biorxiv.org
The data derived from these structural studies are critical for structure-based drug design, allowing for the rational optimization of the compound's affinity and specificity for its target.
Table 1: Hypothetical Structural Data for a "DL-Phenylalanine, N-(dichloroacetyl)-"-Target Protein Complex
| Parameter | X-ray Crystallography | Cryo-Electron Microscopy |
| Resolution (Å) | 1.8 | 2.5 |
| Binding Site Residues | Tyr123, Phe256, Arg301 | Tyr123, Phe256, Arg301 |
| Key Interactions | Hydrogen bond with Tyr123, Pi-stacking with Phe256, Salt bridge with Arg301 | Hydrogen bond with Tyr123, Pi-stacking with Phe256, Salt bridge with Arg301 |
| Conformational Change | Minor loop movement | Observation of multiple loop conformations |
| Solvent Accessibility | Partially buried | Partially buried |
Microscopic Techniques for Subcellular Localization and Morphological Analysis in In Vitro Models
To complement the molecular-level structural data, it is essential to understand the behavior of "DL-Phenylalanine, N-(dichloroacetyl)-" within a cellular environment. Microscopic techniques are indispensable for visualizing the subcellular localization of the compound and for assessing any morphological changes it may induce in in vitro models.
Fluorescence Microscopy is a widely used technique to visualize the distribution of specific molecules within cells. To track "DL-Phenylalanine, N-(dichloroacetyl)-", it could be chemically modified with a fluorescent tag. Alternatively, if the compound has intrinsic fluorescent properties, it can be directly visualized. Confocal microscopy, a specialized form of fluorescence microscopy, offers significant advantages by eliminating out-of-focus light, thereby providing high-resolution optical sections of the sample. researchgate.net This allows for the precise 3D reconstruction of the compound's distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. researchgate.netzeiss.comnih.gov Single-molecule localization microscopy (SMLM) techniques offer even higher, super-resolution capabilities. nih.govacs.orgaip.orgbiorxiv.org
Electron Microscopy (EM) , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides unparalleled resolution for examining cellular ultrastructure. oup.com While direct imaging of small molecules like "DL-Phenylalanine, N-(dichloroacetyl)-" with EM is challenging due to their low contrast and sensitivity to the electron beam, this technique is invaluable for observing the morphological consequences of compound treatment. oaepublish.com For instance, TEM can reveal changes in organelle structure, membrane integrity, or the formation of intracellular aggregates in response to the compound. oup.com Liquid-phase electron microscopy is an emerging field that allows for the imaging of biological samples in their native, hydrated state, offering new possibilities for studying dynamic cellular processes. semanticscholar.orgrsc.org
By correlating the localization of "DL-Phenylalanine, N-(dichloroacetyl)-" with specific morphological changes, researchers can gain crucial insights into its cellular mechanism of action and potential cytotoxicity.
Table 2: Application of Microscopic Techniques for In Vitro Analysis of "DL-Phenylalanine, N-(dichloroacetyl)-"
| Microscopic Technique | Application | Information Gained |
| Confocal Fluorescence Microscopy | Subcellular localization of a fluorescently labeled analog of the compound. | Precise 3D distribution within cellular organelles. nikon.com |
| Live-Cell Imaging | Real-time tracking of the compound's uptake and distribution in living cells. | Dynamic information on cellular entry and trafficking. nih.gov |
| Transmission Electron Microscopy (TEM) | Analysis of ultrastructural changes in cells treated with the compound. | Identification of effects on organelle morphology and cellular integrity. |
| Correlative Light and Electron Microscopy (CLEM) | Combining fluorescence localization with high-resolution ultrastructural analysis. | Direct correlation of the compound's location with specific morphological alterations. oup.com |
Theoretical and Hypothetical Applications in Research and Compound Development
DL-Phenylalanine, N-(dichloroacetyl)- as a Biochemical Probe for Cellular Processes
The structure of DL-Phenylalanine, N-(dichloroacetyl)- suggests its potential utility as a specialized biochemical probe for investigating cellular functions. This hypothesis is predicated on the unique combination of a biologically recognized amino acid scaffold and a reactive chemical moiety.
The phenylalanine component can act as a recognition element, guiding the molecule to specific biological sites such as the active or allosteric sites of enzymes that process phenylalanine, or to amino acid transporters. The key to its function as a probe lies in the N-(dichloroacetyl) group. Dichloroacetate and related chloroacetyl groups are known to be chemically reactive, capable of acting as alkylating agents. This reactivity, particularly towards nucleophilic residues in proteins like cysteine or histidine, could allow the compound to form stable, covalent bonds with its target proteins.
A well-documented parallel can be drawn with N-alpha-tosyl-L-phenylalanine-chloromethyl ketone (TPCK), another phenylalanine derivative. TPCK is widely used as an irreversible inhibitor of chymotrypsin (B1334515) and other serine proteases. However, its utility extends beyond this, as it has been shown to induce the loss of the STAT6 transcription factor, not through protease inhibition, but likely via its alkylating activity on thiol groups within the protein. nih.gov This demonstrates how a reactive phenylalanine derivative can serve as a tool to uncover novel biological mechanisms.
Hypothetically, DL-Phenylalanine, N-(dichloroacetyl)- could be employed in a similar manner:
Irreversible Enzyme Inhibition: It could be used to irreversibly inhibit enzymes that recognize phenylalanine, allowing researchers to study the long-term consequences of specific enzyme blockade without the need for continuous compound presence.
Activity-Based Protein Profiling (ABPP): If a fluorescent tag or a biotin (B1667282) handle were incorporated into the molecule, it could be used in ABPP to identify and isolate novel phenylalanine-binding proteins from complex biological mixtures. The dichloroacetyl group would ensure covalent labeling of the target.
Mapping Binding Sites: By allowing the compound to react with its target and subsequently using mass spectrometry to identify the modified amino acid residue, researchers could map the binding site, providing crucial structural information for drug design.
Table 1: Conceptual Comparison of Phenylalanine-Based Probes
| Feature | N-alpha-tosyl-L-phenylalanine-chloromethyl ketone (TPCK) | DL-Phenylalanine, N-(dichloroacetyl)- (Hypothetical) |
|---|---|---|
| Recognition Moiety | L-Phenylalanine | DL-Phenylalanine |
| Reactive Group | Chloromethyl ketone | Dichloroacetyl |
| Known Reactivity | Alkylates histidine in serine protease active sites; reacts with thiol groups. nih.gov | Expected to act as an alkylating agent, likely targeting nucleophilic residues such as cysteine. |
| Established Use | Irreversible inhibitor of chymotrypsin; probe for STAT6 degradation. nih.gov | None established; potential for irreversible inhibition and target identification. |
| Potential as Probe | Used to probe protease activity and specific signaling pathways. | Could be used to probe enzymes in phenylalanine metabolism or transport, and potentially uncover new targets through covalent modification. |
Conceptual Frameworks for Utilizing DL-Phenylalanine, N-(dichloroacetyl)- in Target Validation Studies
Target validation is a critical step in drug discovery that confirms the relevance of a molecular target (e.g., an enzyme or receptor) to a disease pathophysiology. uni.lu Chemical probes are instrumental in this process. The hypothetical framework for using DL-Phenylalanine, N-(dichloroacetyl)- in target validation would leverage its potential as an irreversible ligand.
The process could be conceptualized as follows:
Phenotypic Screening: The compound would first be tested in a relevant cell-based assay. For instance, given that high concentrations of phenylalanine can inhibit cell growth, nih.gov one might test the N-(dichloroacetyl) derivative for enhanced or unique antiproliferative effects against cancer cell lines.
Target Identification via Chemical Proteomics: If a distinct and potent phenotype is observed (e.g., apoptosis in a specific cell line), the next step is to identify the protein(s) with which the compound interacts to cause this effect. The reactive dichloroacetyl group is central to this stage.
An affinity-based pull-down experiment could be designed. A version of the compound featuring a clickable alkyne or azide (B81097) handle would be synthesized.
Cells would be treated with this modified probe, which would then covalently bind to its cellular targets.
The cells are lysed, and a corresponding biotin-azide or biotin-alkyne tag is "clicked" onto the probe-protein conjugate via copper-catalyzed or strain-promoted cycloaddition.
These biotinylated protein complexes can then be isolated using streptavidin beads and identified using mass spectrometry.
Target Validation and Confirmation: Once a list of potential targets is generated, further experiments are required to validate them. This could involve using genetic techniques like siRNA or CRISPR to knock down the identified target protein and observing if the same phenotype (e.g., apoptosis) is replicated. If knocking down the target mimics the effect of the compound, it provides strong evidence that the protein is a valid target.
This framework positions DL-Phenylalanine, N-(dichloroacetyl)- not just as a potential drug candidate itself, but as a crucial tool for discovering and validating entirely new targets for therapeutic intervention.
Potential as a Lead Compound for Novel Chemical Entity Discovery
A lead compound is a chemical starting point for the development of a new drug. glpbio.com It has promising biological activity but may require modification to improve its potency, selectivity, and pharmacokinetic properties (a process known as lead optimization). acs.org DL-Phenylalanine, N-(dichloroacetyl)- possesses structural features that could hypothetically make it a candidate for a lead compound.
Privileged Structure: N-acyl amino acids can be considered "privileged structures," as this motif is found in many biologically active compounds. nih.gov The N-acylhydrazone moiety, for example, is present in numerous drug candidates with anti-inflammatory and analgesic properties. nih.gov
Precedent for Activity: The dichloroacetyl group itself has been incorporated into successful lead compounds. For instance, researchers synthesized a series of N-phenyl-2,2-dichloroacetamide derivatives and, through optimization, identified a lead compound with potent anticancer activity and low toxicity in mice. nih.gov This demonstrates that the dichloroacetyl moiety can be a key part of a pharmacophore.
Modification of a Natural Scaffold: The compound is a simple modification of the natural amino acid phenylalanine. Modifying natural products or their mimics is a time-tested strategy in drug discovery, often leading to compounds with favorable biological properties. nih.gov
The initial step would be to screen DL-Phenylalanine, N-(dichloroacetyl)- against a wide range of biological targets. If a desirable activity is found (e.g., inhibition of a particular enzyme), it would become a "hit." Further validation would advance it to a "lead" status, initiating an optimization campaign where chemists would systematically modify its structure to improve its drug-like properties.
Table 2: Hypothetical Assessment of DL-Phenylalanine, N-(dichloroacetyl)- as a Lead Compound
| Lead Compound Characteristic | Assessment for DL-Phenylalanine, N-(dichloroacetyl)- | Rationale / Path Forward |
|---|---|---|
| Biological Activity | Unknown | Requires extensive biological screening to identify a "hit" activity. |
| Potency | Unknown | If a hit is found, potency (e.g., IC₅₀) would be a key metric for its advancement to a lead. |
| Selectivity | Likely low | The reactive dichloroacetyl group may cause non-specific binding. Optimization would be required to enhance selectivity for a specific target. |
| "Drug-likeness" | Moderate | The compound is relatively small and respects general guidelines like Lipinski's Rule of Five. However, the reactive group is a potential liability. |
| Synthetic Accessibility | High | The synthesis from DL-phenylalanine and a dichloroacetyl source is straightforward. |
| Potential for Optimization | High | Both the phenyl ring and the dichloroacetyl group can be readily modified to explore structure-activity relationships (SAR). |
Role of DL-Phenylalanine, N-(dichloroacetyl)- in Understanding Fundamental Biological Systems
Beyond its potential in drug discovery, DL-Phenylalanine, N-(dichloroacetyl)- could serve as a valuable research tool for dissecting fundamental biological processes where phenylalanine plays a key role.
The metabolism of phenylalanine is a central pathway in biology, leading to the synthesis of tyrosine and important neurotransmitters. wikipedia.org Dysregulation of this pathway results in serious metabolic disorders like phenylketonuria (PKU). wikipedia.org Research into the metabolism of DL-phenylalanine has revealed complex enzymatic pathways, for instance in organisms like Aspergillus niger. nih.gov
DL-Phenylalanine, N-(dichloroacetyl)- could be used to perturb these systems in a controlled and irreversible manner.
Probing Phenylalanine Transporters: By irreversibly blocking amino acid transporters that recognize phenylalanine, this compound could help researchers study the specific contribution of those transporters to cellular metabolism and signaling.
Investigating Metabolic Pathways: It could be used to inhibit key enzymes in the phenylalanine metabolic cascade. Because of the covalent nature of the interaction, the inhibition would be long-lasting, allowing for a clearer picture of the downstream metabolic consequences compared to a reversible inhibitor.
Modeling Disease States: In research models of PKU, which are characterized by high levels of phenylalanine, nih.gov the compound could be used to probe the pathological interactions of phenylalanine with various cellular components, potentially uncovering new aspects of the disease's mechanism.
Gaps in Current Research and Future Directions for Dl Phenylalanine, N Dichloroacetyl Studies
Unexplored Molecular Targets and Interaction Mechanisms
A primary gap in the current knowledge of DL-Phenylalanine, N-(dichloroacetyl)- is the near-complete absence of identified molecular targets. While its structure suggests possibilities, empirical data is lacking. Future research should prioritize the identification of its specific binding partners and the elucidation of its mechanism of action.
Potential Research Avenues:
Target Identification via Affinity-Based Methods: Techniques such as affinity chromatography-mass spectrometry or chemical proteomics could be employed. By immobilizing the compound on a solid support, researchers can capture and identify interacting proteins from cell lysates, providing direct evidence of binding partners.
Broad-Spectrum Enzymatic and Receptor Screening: High-throughput screening against panels of enzymes (e.g., proteases, kinases, hydrolases) and receptors (e.g., G-protein coupled receptors) could rapidly identify potential biological targets. nih.gov Given its amino acid core, enzymes involved in amino acid metabolism or protein synthesis are plausible candidates.
Investigating Membrane Interactions: As an amphipathic molecule, its potential to interact with and modulate the function of membrane proteins, such as ion channels or transporters, warrants investigation. nih.gov The phenylalanine moiety may facilitate entry into cells or interaction with specific membrane domains.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
The lack of robust experimental models tailored to study DL-Phenylalanine, N-(dichloroacetyl)- hinders mechanistic investigations. Moving beyond simple cell lines is crucial for understanding its effects in a more biologically relevant context.
Future Model Development:
3D Organoid Cultures: Developing three-dimensional organoid models (e.g., gut, liver, or tumor organoids) would allow for the study of the compound's effects on tissue-level physiology and architecture, offering insights that are not possible with traditional 2D cell cultures.
Genetically Engineered Cell Lines: The use of CRISPR-Cas9 technology to create knockout or knock-in cell lines for targets identified in initial screens would be invaluable. This would allow for precise validation of the compound's mechanism of action and the specific role of its target protein.
Specialized In Vivo Models: Should a specific activity be identified (e.g., antimicrobial or anticancer), the development of tailored animal models, such as xenograft models for cancer or specific infection models, will be essential for evaluating its efficacy and systemic effects.
| Model Type | Current Limitations | Proposed Advanced Application for Study |
| Simple Cell Culture | Lacks tissue complexity and cell-cell interactions. | Initial high-throughput screening for bioactivity. |
| 3D Organoids | Not yet developed for this compound. | Assess effects on tissue architecture and cell differentiation. |
| Animal Models | Not yet developed for this compound. | Evaluate systemic metabolism, efficacy, and target engagement in a living organism. |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies offer a powerful, unbiased approach to understanding the system-wide effects of a compound, providing a holistic view of its mechanism of action. mdpi.com For DL-Phenylalanine, N-(dichloroacetyl)-, this represents a completely unexplored frontier. Integrating these technologies is a critical future direction to build a comprehensive biological profile. nih.gov
Genomics: In studies involving microorganisms, whole-genome sequencing of strains that develop resistance to the compound can identify genes and pathways associated with its mechanism of action or resistance. researchgate.net
Proteomics: Quantitative proteomics can be used to compare the protein expression profiles of cells or tissues treated with the compound versus untreated controls. This can reveal which cellular pathways are perturbed, offering clues to the compound's function and potential off-target effects. nih.gov
Metabolomics: By analyzing the global profile of metabolites, researchers can determine how the compound alters cellular metabolism. nih.gov Given its structure as a modified amino acid, it may interfere with amino acid metabolism, protein synthesis, or other central metabolic pathways.
| Omics Technology | Potential Application for DL-Phenylalanine, N-(dichloroacetyl)- | Expected Insights |
| Genomics | Sequence resistant microbial strains. | Identification of resistance mechanisms and potential drug targets. researchgate.net |
| Proteomics | Analyze protein expression changes post-treatment. | Reveal affected cellular pathways and protein networks. nih.gov |
| Metabolomics | Profile metabolite changes post-treatment. | Uncover disruptions in metabolic pathways. dromicslabs.com |
Application of Artificial Intelligence and Machine Learning in DL-Phenylalanine, N-(dichloroacetyl)- Research
Predictive Modeling: AI models can predict the compound's potential biological targets and pharmacological properties based on its chemical structure. elsevier.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the activity of newly designed analogues, guiding synthetic efforts. elsevier.com
Analysis of Omics Data: The vast datasets generated by genomics, proteomics, and metabolomics experiments are ideally suited for ML analysis. dromicslabs.com AI algorithms can identify subtle patterns and correlations that are not apparent to human researchers, leading to novel hypotheses about the compound's mechanism of action. dromicslabs.com
De Novo Design: Generative AI models can design novel analogues of DL-Phenylalanine, N-(dichloroacetyl)- with potentially improved potency, selectivity, or metabolic stability. elsevier.com These models can explore a vast chemical space to propose new molecules for synthesis and testing.
Methodological Innovations in Synthetic Chemistry for DL-Phenylalanine, N-(dichloroacetyl)- Analogues
Exploring the structure-activity relationship of DL-Phenylalanine, N-(dichloroacetyl)- requires the synthesis of a diverse library of analogues. Innovations in synthetic chemistry can facilitate this exploration, enabling the systematic modification of the molecule to probe its biological function.
Combinatorial Chemistry: Employing combinatorial approaches to vary the acyl chain (e.g., using different halogenated acetyl groups or longer acyl chains) and the amino acid core (e.g., using other aromatic or aliphatic amino acids) could rapidly generate a library of related compounds for screening.
Asymmetric Synthesis: The parent compound is a racemic mixture. Developing methods for the asymmetric synthesis of the pure D- and L-enantiomers is crucial, as they may possess distinct biological activities and potencies. bioorganica.com.ua
Late-Stage Functionalization: The development of methods for late-stage functionalization of the phenyl ring would allow for the introduction of various substituents (e.g., fluorine, hydroxyl, or methoxy (B1213986) groups) to fine-tune the compound's properties, such as its lipophilicity and target-binding affinity. mdpi.commdpi.com Research into halogenated amino acids provides a template for how such modifications can be achieved. mdpi.com
Conclusion
Summary of Key Academic Contributions and Mechanistic Discoveries
A summary of key academic contributions and mechanistic discoveries for DL-Phenylalanine, N-(dichloroacetyl)- cannot be provided, as no such contributions or discoveries have been reported in the scientific literature. The compound remains uncharacterized in terms of its biological effects and potential applications.
Outlook on the Future Trajectory of DL-Phenylalanine, N-(dichloroacetyl)- Research in Basic Sciences
The future trajectory of research on DL-Phenylalanine, N-(dichloroacetyl)- is entirely open and will depend on the initial synthesis and investigation of the compound. Should researchers choose to explore this molecule, the initial steps would likely involve:
Chemical Synthesis and Characterization: The first research objective would be to develop a reliable method for the synthesis of DL-Phenylalanine, N-(dichloroacetyl)- and to fully characterize its chemical and physical properties.
In Vitro Screening: Following synthesis, the compound would likely undergo a battery of in vitro assays to screen for any biological activity. This could include testing for antimicrobial, anticancer, or enzymatic inhibitory effects. The presence of the dichloroacetyl group might suggest investigations into its potential as an inhibitor of specific enzymes, a line of inquiry that has been pursued with other dichloroacetyl-containing compounds.
Mechanistic Studies: If any significant biological activity is identified, subsequent research would focus on elucidating the mechanism of action. This could involve identifying molecular targets and cellular pathways affected by the compound.
Until such foundational research is conducted and published, DL-Phenylalanine, N-(dichloroacetyl)- will remain a scientifically uncharted molecule. The potential for any future academic contributions is wholly dependent on the scientific community's interest in synthesizing and evaluating this novel compound.
Q & A
Q. What are the optimal synthetic routes for preparing N-(dichloroacetyl)-DL-phenylalanine, and how can side reactions be minimized?
The synthesis typically involves protecting the amino group of phenylalanine (e.g., using a tert-butoxycarbonyl (Boc) group) followed by coupling with a dichloroacetyl moiety. Key reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation . Industrial-scale production employs automated peptide synthesizers to ensure high purity and yield. To minimize side reactions, reaction conditions (temperature, solvent polarity) must be tightly controlled, and purification steps like reverse-phase HPLC are recommended .
Q. Which analytical techniques are most reliable for characterizing N-(dichloroacetyl)-DL-phenylalanine and verifying its purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity by identifying peaks corresponding to the dichloroacetyl group (e.g., δ ~4.0 ppm for CH₂Cl₂) and phenylalanine backbone .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) resolves enantiomers and quantifies purity (>98% required for research-grade material) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates molecular weight (e.g., C₁₁H₁₂Cl₂NO₃: calculated 285.12 g/mol) .
Q. How should researchers handle and store N-(dichloroacetyl)-DL-phenylalanine to ensure stability during experiments?
- Storage: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the dichloroacetyl group. Avoid repeated freeze-thaw cycles, which degrade peptide bonds .
- Solubility: Dissolve in polar aprotic solvents (e.g., DMSO or DMF) at 37°C with sonication to enhance dissolution. Aqueous solutions should be prepared fresh to avoid decomposition .
Advanced Research Questions
Q. What mechanistic insights exist regarding N-(dichloroacetyl)-DL-phenylalanine’s interaction with neurotransmitter-synthesizing enzymes?
The compound acts as a precursor for neurotransmitter synthesis (e.g., dopamine, norepinephrine) by mimicking endogenous phenylalanine. Its dichloroacetyl group may inhibit tyrosine hydroxylase, a rate-limiting enzyme in catecholamine biosynthesis, through competitive binding at the active site . Advanced studies use X-ray crystallography to map binding interactions and kinetic assays (e.g., Michaelis-Menten plots) to quantify inhibition constants (Kᵢ) .
Q. How does the dichloroacetyl substituent influence biological activity compared to other halogenated phenylalanine derivatives?
- Comparative Studies: Fluorinated analogs (e.g., 4-(pentafluorosulfur)-DL-phenylalanine) exhibit enhanced metabolic stability but reduced blood-brain barrier permeability due to increased hydrophobicity .
- Chlorine vs. Bromine: Dichloroacetyl derivatives show stronger electrophilic reactivity than brominated analogs, enhancing covalent binding to enzyme active sites but increasing toxicity risks .
Q. What experimental strategies resolve contradictions in reported pharmacological effects of N-(dichloroacetyl)-DL-phenylalanine?
Discrepancies in studies (e.g., variable efficacy in pain management) may arise from differences in enantiomeric purity or model systems. Recommended approaches:
Q. How can researchers design structure-activity relationship (SAR) studies to optimize N-(dichloroacetyl)-DL-phenylalanine for targeted applications?
- Variable Substituents: Synthesize analogs with modified halogenation (e.g., fluoro, bromo) or acyl groups (e.g., acetyl, propionyl).
- Assays: Test analogs in enzyme inhibition (e.g., tyrosine hydroxylase activity) and cellular uptake (e.g., radiolabeled tracer studies) to correlate structural features with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
